N-(benzylideneamino)methanamine
Overview
Description
N-(benzylideneamino)methanamine, also known as Benzaldehyde methyl hydrazone, is a chemical compound with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol . This compound is characterized by the presence of a benzylidene group attached to an amino methanamine structure. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(benzylideneamino)methanamine can be synthesized through the reaction of benzaldehyde with methylamine. The reaction typically involves the condensation of benzaldehyde with methylamine under mild conditions to form the desired product . This process is often carried out in an organic solvent such as ethanol or methanol, and the reaction is usually catalyzed by an acid or base to facilitate the formation of the Schiff base.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(benzylideneamino)methanamine undergoes various chemical reactions, including:
Schiff Base Formation: The compound itself is a Schiff base, formed by the condensation of an aldehyde (benzaldehyde) with a primary amine (methylamine).
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
N-benzylmethylamine: Formed through the reduction of this compound.
Substituted Derivatives: Various substituted derivatives can be synthesized by modifying the benzylidene group.
Scientific Research Applications
N-(benzylideneamino)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(benzylideneamino)methanamine involves its ability to form Schiff bases, which are key intermediates in various biochemical and chemical processes. The compound can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. Additionally, its structure allows it to participate in redox reactions, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
N-benzylidenephenylmethanamine: Similar structure with a phenyl group instead of a methyl group.
N-benzylideneaniline: Contains an aniline group instead of a methylamine group.
N-benzylidene-N-methylamine: Similar structure with a different substitution pattern.
Uniqueness
N-(benzylideneamino)methanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ability to form stable Schiff bases and undergo reduction and substitution reactions distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-9-10-7-8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMGYNVDSOFHV-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/N=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421236 | |
Record name | N'-Methylbenzaldehyde hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13466-29-0 | |
Record name | NSC521611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC189818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Methylbenzaldehyde hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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